molecular formula C15H8Cl2F6N8 B2407039 (E)-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methanimidamide CAS No. 860787-61-7

(E)-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methanimidamide

Cat. No.: B2407039
CAS No.: 860787-61-7
M. Wt: 485.18
InChI Key: AUJXLRQEAUGIGW-UHFFFAOYSA-N
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Description

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide is a complex organic compound characterized by its unique structure, which includes pyridine and triazole rings substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and triazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide
  • **N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide

Uniqueness

The uniqueness of N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N’-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide lies in its specific substitution pattern and the presence of both pyridine and triazole rings. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F6N8/c16-9-1-7(14(18,19)20)3-24-11(9)29-28-5-26-13-27-6-31(30-13)12-10(17)2-8(4-25-12)15(21,22)23/h1-6H,(H,24,29)(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXLRQEAUGIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NNC=NC2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)NN/C=N/C2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F6N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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